1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

Catalog No.
S13333259
CAS No.
M.F
C9H6F3NO4
M. Wt
249.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

Product Name

1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

IUPAC Name

1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

Molecular Formula

C9H6F3NO4

Molecular Weight

249.14 g/mol

InChI

InChI=1S/C9H6F3NO4/c1-5(14)6-2-3-8(17-9(10,11)12)7(4-6)13(15)16/h2-4H,1H3

InChI Key

RTGXFRGNLYYZGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-]

1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound characterized by a phenyl ring substituted with a nitro group and a trifluoromethoxy group, along with an ethanone moiety. Its molecular formula is C10H8F3NO3, and it has a molecular weight of 251.17 g/mol. The presence of the electron-withdrawing nitro and trifluoromethoxy groups significantly influences the compound's chemical properties, including its reactivity and biological activity.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium catalysts or iron powder in acidic conditions.
  • Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under strong basic conditions.
  • Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
  • Substitution: Sodium hydroxide or potassium tert-butoxide.
  • Oxidation: Potassium permanganate, chromium trioxide.

Research indicates that 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone exhibits potential biological activities, particularly in antimicrobial and anticancer studies. Nitro-containing compounds are often activated by bacterial nitroreductases, which may enhance their antibacterial properties. The compound's unique structure allows for interactions with various biological targets, potentially leading to therapeutic applications.

The synthesis of 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone typically involves the following steps:

  • Nitration: The starting material, 4-(trifluoromethoxy)acetophenone, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction's exothermic nature.
  • Purification: The crude product is purified through recrystallization or chromatography to yield the desired compound in high purity.

Industrial Production

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance safety. Automated systems for reagent addition and temperature control can improve yield and purity.

1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone has diverse applications:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored for drug development due to its unique pharmacokinetic properties stemming from the trifluoromethoxy group.
  • Industry: Used in producing specialty chemicals with unique properties.

Several compounds share structural similarities with 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone220141-75-30.86
4-Nitro-3-(trifluoromethyl)aniline343564-13-60.84
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone220227-53-20.81
1-(4-Trifluoromethyl)phenol85013-98-50.78
1-(4-Difluoromethyl)-3-(trifluoromethoxy)phenyl)ethanone2805803-84-10.77

Uniqueness

1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone is unique due to its combination of both a nitro group and a trifluoromethoxy group on the phenyl ring, along with an ethanone moiety. This combination imparts distinct chemical and physical properties compared to similar compounds that may lack one or more of these functional groups. The enhanced electron-withdrawing capacity and stability contribute to its potential applications in medicinal chemistry and materials science.

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Exact Mass

249.02489216 g/mol

Monoisotopic Mass

249.02489216 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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